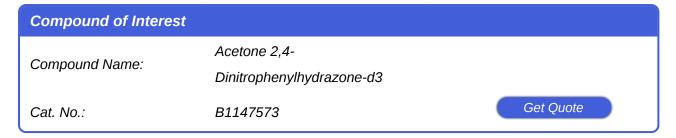


Technical Guide: Physicochemical Properties and Analytical Applications of Acetone 2,4-Dinitrophenylhydrazone-d3

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **Acetone 2,4-Dinitrophenylhydrazone-d3**, a deuterated analog of Acetone 2,4-Dinitrophenylhydrazone. This compound is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based assays for the detection of carbonyl compounds. This document details its physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its primary application workflow.

Physicochemical Properties

Acetone 2,4-Dinitrophenylhydrazone-d3 is a stable, isotopically labeled compound valuable for its use in analytical chemistry. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Physicochemical Properties of **Acetone 2,4-Dinitrophenylhydrazone-d3** and its Non-Deuterated Analog



Property	Acetone 2,4- Dinitrophenylhydrazone- d3	Acetone 2,4- Dinitrophenylhydrazone
Molecular Formula	C9H7D3N4O4	C9H10N4O4[1]
Molecular Weight	241.22 g/mol [2]	238.20 g/mol [1]
CAS Number	259824-57-2	1567-89-1[1]
Appearance	Light yellow to yellow solid	Light yellow to brown powder/crystal[3]
Melting Point	Not explicitly found for d3, expected to be similar to the non-deuterated form.	126-128 °C[1][4]
Solubility	Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	Not explicitly stated, but expected to be similar to the d3 analog.
IUPAC Name	1-(2,4-dinitrophenyl)-2- (propan-2-ylidene- d3)hydrazine	1-(2,4-dinitrophenyl)-2- (propan-2-ylidene)hydrazine

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **Acetone 2,4-Dinitrophenylhydrazone-d3**.

Synthesis of Acetone 2,4-Dinitrophenylhydrazone-d3

The synthesis involves the condensation reaction between acetone-d6 and 2,4-dinitrophenylhydrazine (Brady's reagent).

Materials:

- Acetone-d6
- 2,4-Dinitrophenylhydrazine



- Methanol
- Concentrated Sulfuric Acid
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Preparation of Brady's Reagent: In a beaker, dissolve 0.5 g of 2,4-dinitrophenylhydrazine in
 10 mL of methanol. Carefully add 1 mL of concentrated sulfuric acid dropwise while stirring.
- Reaction: In a separate small beaker, dissolve 0.2 mL of acetone-d6 in 5 mL of methanol.
- Add the acetone-d6 solution to the prepared Brady's reagent with continuous stirring.
- An orange to reddish-orange precipitate of Acetone 2,4-Dinitrophenylhydrazone-d3 will form.
- Allow the mixture to stand for 15-30 minutes to ensure complete precipitation.
- Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold methanol to remove unreacted reagents.
- Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure crystals.
- Dry the purified crystals in a desiccator.

Characterization Protocols

NMR spectroscopy is used to confirm the structure of the synthesized compound.

¹H NMR (400 MHz, CDCl₃):



- The spectrum is expected to show signals corresponding to the aromatic protons of the dinitrophenyl group. The characteristic singlet for the two methyl groups in the nondeuterated compound will be absent due to deuteration.
- Expected chemical shifts (δ) in ppm: ~9.1 (d, 1H), ~8.3 (dd, 1H), ~7.9 (d, 1H), and a broad singlet for the N-H proton.
- 13C NMR (100 MHz, CDCl3):
 - The spectrum will show signals for the carbon atoms of the dinitrophenyl ring and the imine carbon. The signal for the deuterated methyl carbons will be a multiplet with a significantly lower intensity due to C-D coupling.
 - \circ Expected chemical shifts (δ) in ppm: Aromatic carbons between 115-150 ppm, and the C=N carbon around 160 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet.
- Analysis: The spectrum is recorded using an FTIR spectrometer.
- Expected Peaks (cm⁻¹):
 - ~3300 (N-H stretching)
 - ~3100 (aromatic C-H stretching)
 - ~1620 (C=N stretching)
 - ~1590 (aromatic C=C stretching)
 - ~1500 and ~1330 (asymmetric and symmetric NO₂ stretching)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

• Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).



- Analysis: The sample is introduced into the mass spectrometer.
- Expected Molecular Ion Peak (M+):
 - For C₉H₇D₃N₄O₄, the expected m/z will be around 241.22. The exact mass will confirm the incorporation of three deuterium atoms.
- Fragmentation: Common fragmentation patterns for dinitrophenylhydrazones involve cleavage of the N-N bond and loss of nitro groups.

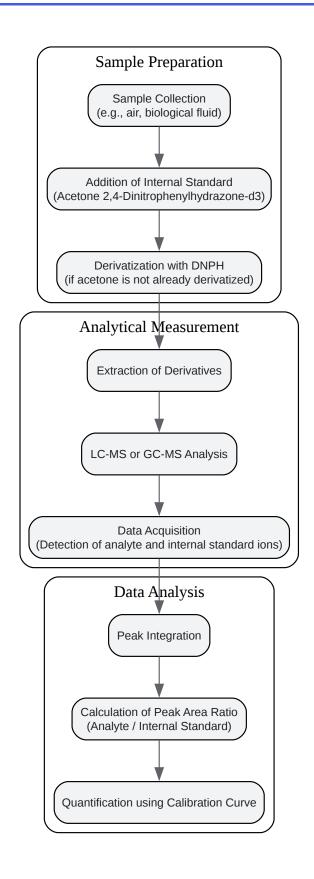
Applications and Workflows

The primary application of **Acetone 2,4-Dinitrophenylhydrazone-d3** is as an internal standard for the quantification of acetone and other carbonyl compounds in various matrices using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS, LC-MS).

Workflow for Quantification of Acetone using Acetone 2,4-Dinitrophenylhydrazone-d3 as an Internal Standard

This workflow outlines the general procedure for using the deuterated standard in a quantitative analysis.





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Caption: General workflow for the quantification of acetone using **Acetone 2,4-Dinitrophenylhydrazone-d3** as an internal standard.

Synthesis Reaction Pathway

The formation of **Acetone 2,4-Dinitrophenylhydrazone-d3** from Acetone-d6 and 2,4-Dinitrophenylhydrazine.



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Caption: Synthesis of **Acetone 2,4-Dinitrophenylhydrazone-d3**.

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